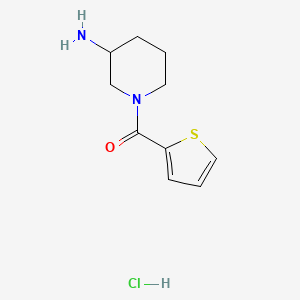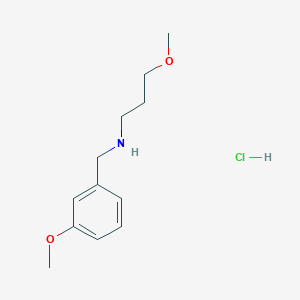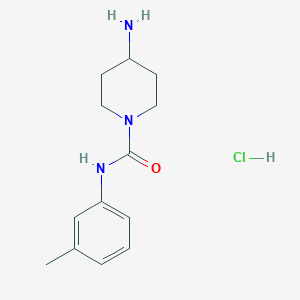
N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of “N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride”. More research is needed to provide a comprehensive analysis of its synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as Fluorine-19 NMR. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Chemical Reactions Analysis
There is currently limited information available on the specific chemical reactions involving “this compound”. More research is needed to provide a comprehensive analysis of its chemical reactions .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 233.71 . More research is needed to provide a comprehensive analysis of its physical and chemical properties .Applications De Recherche Scientifique
Psychoactive Substance Research
N-(4-Fluorobenzyl)-3-methoxy-1-propanamine hydrochloride is related to a class of compounds known for their psychoactive properties. Research in this domain focuses on understanding the pharmacological, physiological, and toxicological aspects of these substances. For instance, studies on compounds like 25C-NBOMe, which is structurally similar, reveal their potent hallucinogenic properties and interactions with serotonin receptors. These substances are often explored for their potential therapeutic applications, particularly in mental health treatments, despite their controversial and sometimes hazardous nature (Kamińska, Świt, & Malek, 2020).
Environmental and Health Impact Studies
Research into related phenolic compounds like benzophenone-3 (BP-3) investigates the environmental and health impacts of these substances. BP-3, used in various consumer products, has been associated with reproductive toxicity in both humans and animals. Similarly, other phenolic compounds have been studied for their potential endocrine-disrupting effects and presence in the environment, which may offer insights into the behavior and impact of this compound in similar contexts (Ghazipura, McGowan, Arslan, & Hossain, 2017).
Molecular and Functional Imaging Studies
These compounds are often used in molecular and functional imaging studies to understand their interaction with brain receptors and the overall impact on brain function and metabolism. For instance, studies on hallucinogens like LSD and their related compounds, including this compound, use imaging technologies like PET or SPECT to visualize their distribution and binding in the brain. This research is crucial for understanding the therapeutic potential of these compounds and their psychoactive effects (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-14-8-2-7-13-9-10-3-5-11(12)6-4-10;/h3-6,13H,2,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCUGBJCBWUJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158568-96-7 | |
| Record name | Benzenemethanamine, 4-fluoro-N-(3-methoxypropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158568-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B3086117.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086122.png)

![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086131.png)


![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086154.png)

![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)


![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)

amine hydrochloride](/img/structure/B3086198.png)